REACTION_CXSMILES
|
[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[C:14]2([CH3:21])SC)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Ni].O.O1CCCC1>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[CH:14]2[CH3:21])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.027 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)(SC)C
|
Name
|
Raney nickel water
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this period the mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed thoroughly with tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
One drop of concentrated hydrochloric acid was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
crystallized on seeding
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from toluene petroleum ether
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline material
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |